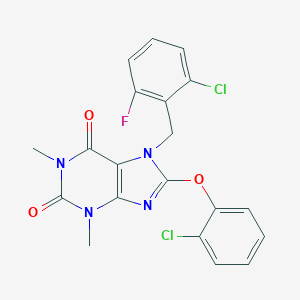
7-(2-chloro-6-fluorobenzyl)-8-(2-chlorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-chloro-6-fluorobenzyl)-8-(2-chlorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as CF33, is a small molecule inhibitor that targets the protein Hsp90. Hsp90 is a chaperone protein that plays a vital role in the folding, stabilization, and activation of many client proteins, including oncogenic proteins. CF33 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Mecanismo De Acción
7-(2-chloro-6-fluorobenzyl)-8-(2-chlorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione targets the protein Hsp90, which is a chaperone protein that plays a crucial role in the folding, stabilization, and activation of many client proteins. By inhibiting Hsp90, 7-(2-chloro-6-fluorobenzyl)-8-(2-chlorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione disrupts the proper folding and stabilization of oncogenic client proteins, leading to their degradation and ultimately inhibiting the growth of cancer cells.
Biochemical and Physiological Effects:
7-(2-chloro-6-fluorobenzyl)-8-(2-chlorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, 7-(2-chloro-6-fluorobenzyl)-8-(2-chlorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to inhibit the formation of new blood vessels, which is a crucial step in the growth and spread of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 7-(2-chloro-6-fluorobenzyl)-8-(2-chlorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is its specificity for Hsp90, which reduces the likelihood of off-target effects. However, 7-(2-chloro-6-fluorobenzyl)-8-(2-chlorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has also been shown to have low solubility and poor pharmacokinetic properties, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several potential future directions for research on 7-(2-chloro-6-fluorobenzyl)-8-(2-chlorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. One area of interest is the development of more potent and selective Hsp90 inhibitors. Another area of interest is the combination of 7-(2-chloro-6-fluorobenzyl)-8-(2-chlorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione with other chemotherapeutic agents to enhance its effectiveness. Finally, there is a need for further research on the pharmacokinetic properties of 7-(2-chloro-6-fluorobenzyl)-8-(2-chlorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione to optimize its potential for clinical use.
Métodos De Síntesis
The synthesis of 7-(2-chloro-6-fluorobenzyl)-8-(2-chlorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves a multistep process that starts with the reaction of 2-chloro-6-fluorobenzylamine with 2-chlorophenol to form the intermediate 7-(2-chloro-6-fluorobenzyl)-8-(2-chlorophenoxy)-1,3-dimethyl-1H-purine-2,6-dione. This intermediate is then further reacted with acetic anhydride and triethylamine to form the final product, 7-(2-chloro-6-fluorobenzyl)-8-(2-chlorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione.
Aplicaciones Científicas De Investigación
7-(2-chloro-6-fluorobenzyl)-8-(2-chlorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied in the context of cancer therapy. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer cells. 7-(2-chloro-6-fluorobenzyl)-8-(2-chlorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has also been shown to inhibit the growth of cancer cells that are resistant to other chemotherapeutic agents.
Propiedades
Nombre del producto |
7-(2-chloro-6-fluorobenzyl)-8-(2-chlorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione |
|---|---|
Fórmula molecular |
C20H15Cl2FN4O3 |
Peso molecular |
449.3 g/mol |
Nombre IUPAC |
7-[(2-chloro-6-fluorophenyl)methyl]-8-(2-chlorophenoxy)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C20H15Cl2FN4O3/c1-25-17-16(18(28)26(2)20(25)29)27(10-11-12(21)7-5-8-14(11)23)19(24-17)30-15-9-4-3-6-13(15)22/h3-9H,10H2,1-2H3 |
Clave InChI |
XKXUOQXASSACEQ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC3=CC=CC=C3Cl)CC4=C(C=CC=C4Cl)F |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC3=CC=CC=C3Cl)CC4=C(C=CC=C4Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 1-methyl-2H-pyrrolo[3,4-d]diazepine-3-carboxylate](/img/structure/B300327.png)
![2-(trimethylsilyl)ethyl (7R,8R)-2-benzoyl-8-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-6-carboxylate](/img/structure/B300328.png)
![13-Benzyl 6-tert-butyl 10,10-dimethyl-4-oxo-3-[(phenylacetyl)amino]-9,11,14-trioxa-5,6,13-triazatetracyclo[5.5.2.0~2,5~.0~8,12~]tetradecane-6,13-dicarboxylate](/img/structure/B300331.png)
![Ethyl 9-benzoyl-3,10-dimethyl-4-oxo-8-oxa-5,6,9-triazatricyclo[5.2.2.0~2,5~]undec-10-ene-6-carboxylate](/img/structure/B300332.png)
![5-hydroxy-5-methyl-6-[4-oxo-3-[(phenylacetyl)amino]-1-({[2-(trimethylsilyl)ethoxy]carbonyl}amino)-2-azetidinyl]-5,6-dihydro-4H-1,2-oxazin-4-yl benzoate](/img/structure/B300334.png)
![Ethyl 8-benzoyl-3,10-dimethyl-4-oxo-9-oxa-5,6,8-triazatricyclo[5.2.2.0~2,5~]undec-10-ene-6-carboxylate](/img/structure/B300335.png)
![2-(trimethylsilyl)ethyl (7R,8R)-2-benzoyl-8-methyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-4-carboxylate](/img/structure/B300336.png)
![3,4a,4b,6-Tetramethyl-4a,4b,8a,8b-tetrahydropyrano[3',2':3,4]cyclobuta[1,2-b]pyran-2,7-dione](/img/structure/B300337.png)
![4-methyl-7-({8-[(4-methyl-2-oxo-4a,8a-dihydro-2H-chromen-7-yl)oxy]octyl}oxy)-4a,8a-dihydro-2H-chromen-2-one](/img/structure/B300340.png)

![1-[3-(methylsulfanyl)-1,2,4-triazin-5-yl]ethanone O-methyloxime](/img/structure/B300346.png)

![1-[3-(Methylsulfanyl)-1,2,4-triazin-5-yl]-1-butanone {4-nitrophenyl}hydrazone](/img/structure/B300349.png)
![1-[3-(Methylsulfanyl)-1,2,4-triazin-5-yl]-1-butanone (4-chlorophenyl)hydrazone](/img/structure/B300350.png)